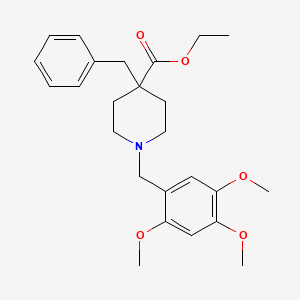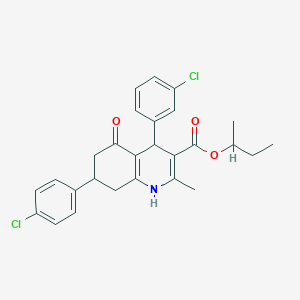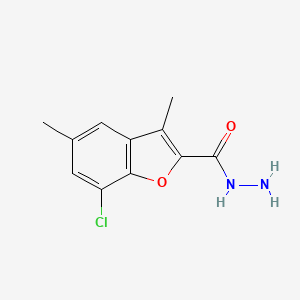
N-(4-fluorophenyl)-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-phenylethanediamide, also known as FPE, is a chemical compound that has been widely studied for its potential applications in scientific research. FPE is a derivative of ethylenediamine and is often used as a building block in the synthesis of other compounds. In
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-phenylethanediamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(4-fluorophenyl)-N'-phenylethanediamide has been used as a building block for the synthesis of novel compounds with potential therapeutic effects. In neuroscience, N-(4-fluorophenyl)-N'-phenylethanediamide has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In cancer research, N-(4-fluorophenyl)-N'-phenylethanediamide has been studied for its potential to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N'-phenylethanediamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. N-(4-fluorophenyl)-N'-phenylethanediamide has been shown to interact with the GABA(A) receptor, which is involved in the regulation of anxiety and sleep. N-(4-fluorophenyl)-N'-phenylethanediamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-phenylethanediamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(4-fluorophenyl)-N'-phenylethanediamide has been shown to reduce anxiety and increase sleep. N-(4-fluorophenyl)-N'-phenylethanediamide has also been shown to have anticonvulsant effects and to inhibit the growth of cancer cells. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-N'-phenylethanediamide in lab experiments is its high purity and availability. N-(4-fluorophenyl)-N'-phenylethanediamide is a readily available compound that can be synthesized in large quantities with high yield and purity. However, one limitation of using N-(4-fluorophenyl)-N'-phenylethanediamide in lab experiments is its potential toxicity. N-(4-fluorophenyl)-N'-phenylethanediamide has been shown to have toxic effects in some animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-N'-phenylethanediamide. One area of interest is the development of novel compounds based on N-(4-fluorophenyl)-N'-phenylethanediamide for the treatment of neurological disorders and cancer. Another area of interest is the elucidation of the mechanism of action of N-(4-fluorophenyl)-N'-phenylethanediamide, which may provide insights into the development of new drugs. Additionally, further studies are needed to assess the potential toxicity of N-(4-fluorophenyl)-N'-phenylethanediamide and to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-N'-phenylethanediamide involves the reaction of 4-fluoroaniline with phenylisocyanate in the presence of a catalyst. The resulting product is then treated with ethylenediamine to form N-(4-fluorophenyl)-N'-phenylethanediamide. This method has been optimized for high yield and purity, making N-(4-fluorophenyl)-N'-phenylethanediamide a readily available compound for scientific research.
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-10-6-8-12(9-7-10)17-14(19)13(18)16-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJMZCIBTNUFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)

![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)


![methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)

![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)



![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)